molecular formula C5H9NO2 B048038 4-Morpholinecarboxaldehyde CAS No. 4394-85-8

4-Morpholinecarboxaldehyde

Cat. No. B048038
CAS RN: 4394-85-8
M. Wt: 115.13 g/mol
InChI Key: LCEDQNDDFOCWGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Morpholinecarboxaldehyde and related compounds involves several key methods. A notable approach includes the one-pot conversion of 2-furaldehyde with morpholine, leading to bifunctionalised cyclopentenones. This method highlights the versatility and efficiency of morpholine in organic synthesis (Nunes, Afonso, & Caddick, 2013). Additionally, other strategies for synthesizing morpholine derivatives involve palladium-catalyzed reactions, showcasing the compound's role in forming complex structures with potential biological significance (Leathen, Rosen, & Wolfe, 2009).

Molecular Structure Analysis

Extensive spectroscopic studies, including Fourier transform infrared (FTIR) and FT-Raman spectra, alongside theoretical quantum chemical studies, have been conducted to understand the molecular structure of 4-Morpholinecarboxaldehyde. These analyses provide insights into the energies, structural, thermodynamical, and vibrational characteristics of the compound, offering a detailed understanding of its molecular conformation (Arjunan, Rani, Santhanalakshmi, & Mohan, 2011).

Chemical Reactions and Properties

4-Morpholinecarboxaldehyde undergoes various chemical reactions, demonstrating its reactivity and functional versatility. For example, its interaction with dienophiles in the presence of morpholinobutadienes showcases the compound's behavior like typical enamines, leading to products strongly dependent on the conformation and substituents present (Barluenga, Aznar, Cabal, & Valdés, 1990). This reactivity is pivotal in understanding the compound's utility in synthetic organic chemistry.

Scientific Research Applications

  • Catalytic Applications : Morpholinone- and piperidinone-derived triazolium salts, which include 4-Morpholinecarboxaldehyde derivatives, are used to catalyze chemoselective cross-benzoin reactions between aliphatic and aromatic aldehydes. These reactions have excellent yields, up to 99%, at low catalytic loadings (Langdon et al., 2014).

  • Pharmaceutical Synthesis : Derivatives of 4-Morpholinecarboxaldehyde are used in synthesizing pharmaceutical compounds. For example, the chiral moderator (4 beta-morpholinocaran-3 alpha-ol) efficiently enables the synthesis of DPC 963, a second-generation HIV-1 non-nucleoside reverse transcriptase inhibitor (Kauffman et al., 2000).

  • Antimicrobial Applications : Some morpholine derivatives, such as 4-(phenylsulfonyl) morpholine, show antimicrobial activity against standard and multi-resistant strains of bacteria and fungi. These derivatives are potential candidates for modulating antibiotic activity against multidrug-resistant strains (Oliveira et al., 2015).

  • Drug Design and Development : The morpholine ring, a key component of 4-Morpholinecarboxaldehyde, is a versatile and essential building block in drug design and development. It contributes to increased potency, desirable drug-like properties, and improved pharmacokinetics for various therapeutically related molecular targets (Kourounakis, Xanthopoulos, & Tzara, 2020).

  • Gene Function Studies : Morpholino oligos, derivatives of morpholine, provide a simple and rapid method for studying gene function in embryos and have potential applications in various model organisms (Heasman, 2002).

  • Molecular Chemistry Research : A comprehensive study of 4-morpholinecarboxaldehyde provides insights into its energies, structural, thermodynamical, and vibrational characteristics, furthering our understanding of its properties and applications (Arjunan, Rani, Santhanalakshmi, & Mohan, 2011).

Safety And Hazards

4-Morpholinecarboxaldehyde may cause an allergic skin reaction . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves when handling it . Contaminated work clothing should not be allowed out of the workplace .

properties

IUPAC Name

morpholine-4-carbaldehyde
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InChI

InChI=1S/C5H9NO2/c7-5-6-1-3-8-4-2-6/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEDQNDDFOCWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1COCCN1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H9NO2
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DSSTOX Substance ID

DTXSID7044427
Record name 4-Morpholinecarboxaldehyde
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Molecular Weight

115.13 g/mol
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Physical Description

Liquid, Clear colorless liquid; mp = 20-23 deg C; [Sigma-Aldrich MSDS]
Record name 4-Morpholinecarboxaldehyde
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Record name 4-Formylmorpholine
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Vapor Pressure

0.32 [mmHg]
Record name 4-Formylmorpholine
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Product Name

4-Morpholinecarboxaldehyde

CAS RN

4394-85-8
Record name N-Formylmorpholine
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Record name 4-Morpholinecarboxaldehyde
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Record name 4-Formylmorpholine
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Record name 4-MORPHOLINECARBOXALDEHYDE
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Synthesis routes and methods

Procedure details

Mixture of propionaldehyde (VII, 2.73 mmole) and morpholine (5.76 mmole) in methylene chloride was irradiated for 90 min with oxygen bubbling in the presence of methylene blue. N-formylmorpholine was obtained in 103% yield on the basis of (VII), as expected. Further, mixture of propionaldehyde (2.73 mmole) and morpholine (11.52 mmole) gave N-formylmorpholine in 145% yield. When n-octylaldehyde (VIII) was used, the yield of N-formylmorpholine went up to 272% by irradiation for 240 min. (Table III.) Also the reaction of mixture of (VIII) and piperidine affords the same results. For example, N-formylpiperidine was obtained in 282% yield for 1.29 mmole of (VIII) and 20.5 mmole of (V). Also, N-formylpiperidine was obtained in 281% yield for the mole ratio of piperidine (V) to n-octylaldehyde (VIII) being 9 for 280 min.
Quantity
2.73 mmol
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5.76 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
V Arjunan, T Rani, K Santhanalakshmi… - Spectrochimica Acta Part …, 2011 - Elsevier
… 4-Morpholinecarboxaldehyde and dioxan are used as … 4-Morpholinecarboxaldehyde is proposed as a physical solvent … of 4-morpholinecarboxaldehyde (4MC) has not been carried out. …
Number of citations: 6 www.sciencedirect.com
RP Quirk, J Kuang - Polymer international, 1994 - Wiley Online Library
… polystyrenes can be synthesized in quantitative yield by reacting poly(styry1)lithium (A, = 2 x lo3-8 x 103g/mol) in benzene with a 0.1-0.4 molar excess of 4-morpholinecarboxaldehyde …
Number of citations: 13 onlinelibrary.wiley.com
RP Quirk, JJ Kuang, H Hasegawa… - APPLIED POLYMER …, 1994 - hero.epa.gov
ANIONIC SYNTHESIS OF FUNCTIONALIZED POLYMERS VIA TERMINATION WITH STYRENE OXIDE, 4-MORPHOLINECARBOXALDEHYDE, 3-CHLORO-1-DIMETHYLAMINOPROPANE …
Number of citations: 7 hero.epa.gov
J Demaison - Asymmetric Top Molecules. Part 2, 2011 - Springer
558 C5H9NO2 4-Morpholinecarboxaldehyde … 4-Morpholinecarboxaldehyde … 558 C5H9NO2 4-Morpholinecarboxaldehyde …
Number of citations: 2 link.springer.com
L EBERSON, M MALMBERG, K NYBERG - 1984 - actachemscand.org
… were checked on a Hewlett-Packard HP-5830 instrument equipped with a Dexsil 300 column (0.5 mx 0.3 cm) or, in order to separate 2- and 3-phenyl-4morpholinecarboxaldehyde, a 10 …
Number of citations: 0 actachemscand.org
Y Jeong, J Ban, M Lim, H Rhee - Synthesis, 2018 - thieme-connect.com
… Formamides including N,N-diethylformamide, 1-pyrrolidinecarboxaldehyde, 1-piperidinecarboxaldehyde, and 4-morpholinecarboxaldehyde gave the corresponding N-…
Number of citations: 10 www.thieme-connect.com
J Kuang - 1994 - search.proquest.com
Aldehyde-terminated polystyrene was synthesized quantitatively by the reaction of poly (styryl) lithium with 4-morpholinecarbaldehyde in benzene at room temperature with methanol as …
Number of citations: 0 search.proquest.com
JPE Grolier, CJ Wormald, JC Fontaine… - Binary Liquid Systems of …, 2004 - Springer
C6H14O 637-92-3 tert-Butyl ethyl ether syn. ETBE 2-Ethoxy-2-methylpropane C7H14O 106-35-4 Butyl ethyl ketone see Heptan-3-one C5H10O2 592-84-7 Butyl formate see Butyl …
Number of citations: 0 link.springer.com
K Basu, D Lehnherr, GE Martin… - … Process Research & …, 2020 - ACS Publications
The development of a safe, robust, and efficient manufacturing route for the synthesis of diaminopyrimidine 1, a key intermediate to gefapixant citrate (MK-7264), is described. A full …
Number of citations: 9 pubs.acs.org
I Wichterle, J Linek, Z Wagner, JC Fontaine… - Binary Liquid Systems of …, 2007 - Springer
The computer program ELBT of the CD version of this book permits the retrieval of data tables using any single or combined search criterion based on chemical system (a single …
Number of citations: 0 link.springer.com

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